

Amfetaminil Administration in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Amfetaminil

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Introduction

Amfetaminil, also known as N-2-cyanoethyl-amphetamine or fenproporex, is a psychostimulant that is metabolized in vivo to amphetamine.[1] Consequently, its pharmacological effects are primarily mediated by its active metabolite, amphetamine. This document provides detailed application notes and protocols for the administration of its active metabolite, amphetamine, in rodent models, which can serve as a basis for studies investigating the effects of **amfetaminil**. Due to a scarcity of published research on specific administration protocols for **amfetaminil** itself in rodents, the following information is based on established protocols for amphetamine. Researchers should consider the pharmacokinetic profile of **amfetaminil**'s conversion to amphetamine when designing studies.

Amphetamine is a central nervous system stimulant that increases the synaptic levels of dopamine, norepinephrine, and to a lesser extent, serotonin.[2] It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic terminals.[2] [3] In rodent models, amphetamine is widely used to study its effects on locomotor activity, stereotyped behaviors, attention, and models of psychosis and ADHD.[4][5][6][7]

Data Presentation: Quantitative Administration Protocols for Amphetamine in Rodents

The following tables summarize common dosage ranges and administration routes for amphetamine in rats and mice to study various behavioral and physiological endpoints.

Table 1: Amphetamine Administration Protocols in Rats

Experimental Focus	Strain	Dosage Range (mg/kg)	Route of Administration	Key Observations	References
Locomotor Activity & Stereotypy	Sprague-Dawley	0.5 - 5.0	Intraperitoneal (i.p.), Subcutaneous (s.c.)	Dose-dependent increase in locomotion at lower doses; stereotypy at higher doses.	[8] [9]
Animal Model of Psychosis	Wistar	1.0 - 8.0 (escalating dose)	Intraperitoneal (i.p.), Subcutaneous (s.c. osmotic minipumps)	Sensitization to behavioral effects with repeated intermittent injections.	[7]
Attention & Cognition (ADHD model)	Spontaneously Hypertensive Rat (SHR)	0.5	Intraperitoneal (i.p.)	Improved performance in attention-based tasks. [10]	[10] [11]
Feeding Behavior	Male Rats (strain not specified)	2.0	Subcutaneous (s.c.)	Hypophagia (reduced food intake). [8]	[8]
Dopaminergic Neuron Activity	Sprague-Dawley	2.0 - 5.0	Intraperitoneal (i.p.)	Inhibition of firing activity of dopaminergic and noradrenergic neurons. [12]	[12]

Table 2: Amphetamine Administration Protocols in Mice

Experimental Focus	Strain	Dosage Range (mg/kg)	Route of Administration	Key Observations	References
Locomotor Activity & Stereotypy	C57BL/6	2.0 - 20.0	Intraperitoneal (i.p.)	Bimodal response: locomotion at lower doses, stereotypy at higher doses. [4]	[4][13]
Attention & Cognition	C57BL/6J	0.1 - 1.0	Intraperitoneal (i.p.)	Improved performance in the 5-Choice Continuous Performance Task at moderate doses (0.3 mg/kg). [6]	[6]
Sensitivity to Locomotor Effects	BACE1-/-	3.2 - 10.0	Intraperitoneal (i.p.)	Reduced sensitivity to locomotor-enhancing effects in knockout mice. [5][14]	[5][14]
General Activity	C57BL/6J, DBA/1J, C3H/HeJ, C3D2F1	0.2 - 5.0	Intraperitoneal (i.p.)	Dose-dependent effects on activity levels in prepubertal mice.	

Experimental Protocols

The following are detailed methodologies for key experiments involving amphetamine administration in rodents. These can be adapted for studies involving **amfetaminil**, with the consideration of its metabolic conversion to amphetamine.

Protocol 1: Assessment of Locomotor Activity and Stereotypy in Mice

Objective: To quantify the dose-dependent effects of amphetamine on locomotor activity and the emergence of stereotyped behaviors.

Materials:

- C57BL/6 mice
- d-amphetamine sulfate
- Sterile 0.9% saline
- Open field apparatus equipped with automated activity monitoring (e.g., infrared beams or video tracking)
- Animal scale
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- **Animal Acclimation:** Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice daily for several days leading up to the experiment to reduce stress.
- **Drug Preparation:** Dissolve d-amphetamine sulfate in sterile 0.9% saline to the desired concentrations (e.g., to deliver 2, 6, 12, 16, and 20 mg/kg in an injection volume of 10 ml/kg). Prepare a vehicle control of sterile 0.9% saline.

- **Habituation to Test Environment:** On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30 minutes. Place each mouse individually into the open field apparatus and allow for a 30-60 minute habituation period.
- **Baseline Activity:** Record baseline locomotor activity for the final 10-15 minutes of the habituation period.
- **Administration:** Remove the mice from the open field, weigh them, and administer the appropriate dose of d-amphetamine or saline via i.p. injection.
- **Data Collection:** Immediately return the mice to the open field apparatus and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) and stereotyped behaviors (e.g., sniffing, gnawing, head weaving) for a period of 60-120 minutes. Stereotypy can be scored by a trained observer at regular intervals.
- **Data Analysis:** Analyze locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the effects of different doses to the saline control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Modeling ADHD-like Cognitive Deficits and Pharmacological Intervention in Rats

Objective: To assess the effects of a therapeutically relevant dose of amphetamine on cognitive performance in a rodent model of ADHD.

Materials:

- Spontaneously Hypertensive Rats (SHR) and a suitable control strain (e.g., Wistar-Kyoto)
- d-amphetamine sulfate
- Sterile 0.9% saline
- Apparatus for cognitive testing (e.g., 5-Choice Serial Reaction Time Task chamber)
- Animal scale

- Syringes and needles for intraperitoneal (i.p.) injection

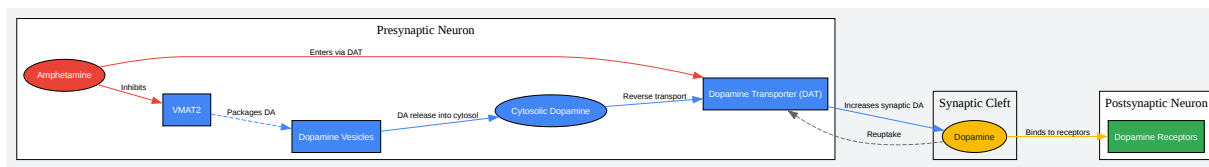
Procedure:

- **Animal Training:** Train rats on the cognitive task (e.g., 5-CSRTT) to a stable baseline of performance. This typically involves food restriction to maintain motivation and daily training sessions.
- **Drug Preparation:** Prepare a solution of d-amphetamine sulfate in sterile 0.9% saline to deliver a dose of 0.5 mg/kg.[\[10\]](#) Prepare a vehicle control of sterile 0.9% saline.
- **Administration:** On the test day, administer d-amphetamine or saline via i.p. injection 30 minutes before placing the rat in the cognitive testing apparatus.[\[10\]](#) This allows for the drug to reach peak plasma concentrations.[\[10\]](#)
- **Cognitive Testing:** Conduct the cognitive testing session as per the established protocol. Key measures often include accuracy, omissions, premature responses, and reaction time.
- **Data Analysis:** Compare the performance of amphetamine-treated and saline-treated SHR and control rats. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of any observed effects on cognitive parameters.

Visualization of Signaling Pathways and Workflows

Amphetamine's Mechanism of Action

The following diagram illustrates the primary mechanism of action of amphetamine at the dopaminergic synapse.

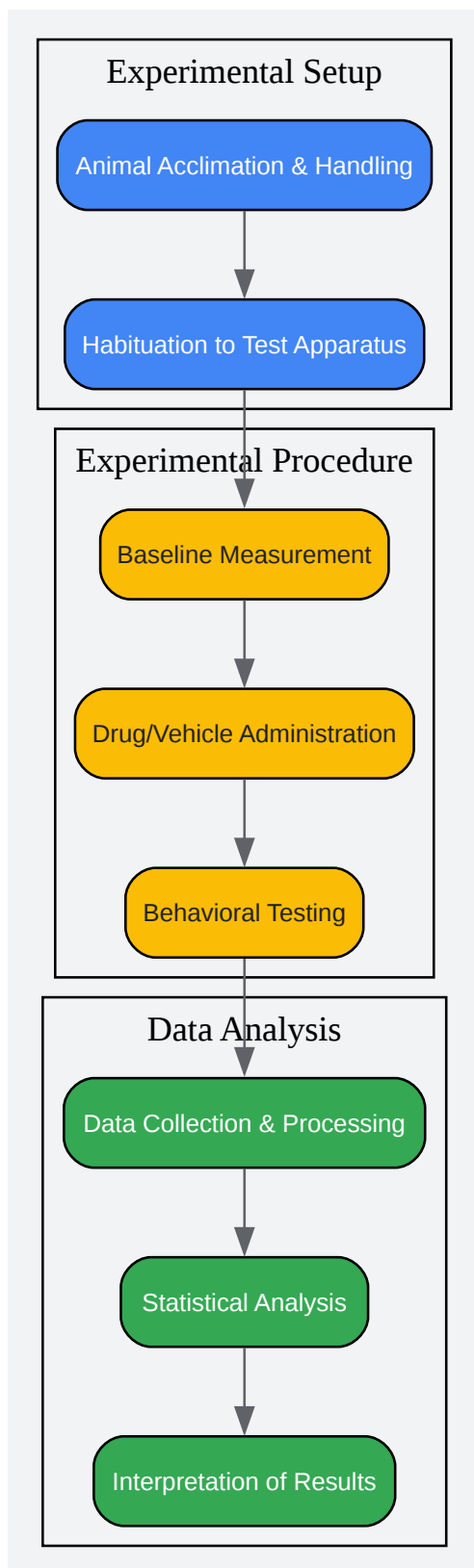


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Caption: Amphetamine's mechanism of action at the dopaminergic synapse.

Experimental Workflow for Behavioral Analysis

The following diagram outlines a typical experimental workflow for studying the behavioral effects of amphetamine in rodents.



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Caption: A generalized workflow for rodent behavioral experiments.

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